molecular formula C8H8ClNO2 B081249 1-Chloro-2,5-dimethyl-3-nitrobenzene CAS No. 13711-22-3

1-Chloro-2,5-dimethyl-3-nitrobenzene

Cat. No.: B081249
CAS No.: 13711-22-3
M. Wt: 185.61 g/mol
InChI Key: ICVFACWRHDRTIM-UHFFFAOYSA-N
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Description

1-Chloro-2,5-dimethyl-3-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. It is characterized by a benzene ring substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-dimethyl-3-nitrobenzene can be synthesized through the nitration of 2-chloro-1,4-dimethylbenzene. The process involves the following steps:

    Nitration Reaction: 2-chloro-1,4-dimethylbenzene is dissolved in concentrated sulfuric acid and cooled to 0-5°C. Concentrated nitric acid is then added dropwise to the solution over 20 minutes. The reaction mixture is stirred at 0-5°C for 30 minutes.

    Workup: The reaction mixture is poured into a mixture of ice and saturated aqueous potassium carbonate solution. The organic layer is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Major Products Formed:

  • Reduction of the nitro group yields 1-chloro-2,5-dimethyl-3-aminobenzene.
  • Oxidation of the methyl groups produces 1-chloro-2,5-dicarboxy-3-nitrobenzene.

Mechanism of Action

The mechanism of action of 1-chloro-2,5-dimethyl-3-nitrobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, directing incoming electrophiles to the meta position relative to the nitro group . This property is exploited in various synthetic applications to achieve selective substitution patterns.

Comparison with Similar Compounds

1-Chloro-2,5-dimethyl-3-nitrobenzene can be compared with other nitrobenzene derivatives:

These comparisons highlight the unique reactivity and applications of this compound in various scientific and industrial contexts.

Properties

IUPAC Name

1-chloro-2,5-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVFACWRHDRTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597814
Record name 1-Chloro-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13711-22-3
Record name 1-Chloro-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercially available 2-chloro-1,4-dimethylbenzene (5 mL, 37 mmol) in concentrated H2SO4 (5 mL) cooled to 0-5° C. was added dropwise concentrated HNO3 (4.7 mL, 74.6 mmol) over 20 min. After the addition, the reaction was stirred at 0-5° C. for 30 min, then poured carefully into a mixture of ice and saturated aqueous K2CO3 solution (40 mL), and extracted with EtOAc (3×). The combined EtOAc extracts were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was chromatographed (silica gel), eluting with 10-30% EtOAc/hexane to give a mixture of the title compound and its regioisomer (1-chloro-2,5-dimethyl-4-nitrobenzene) (3.0 g). The mixture was further chromatographed (silica gel) eluting with 10% CH2Cl2 in hexane to afford pure compound 19A (0.2 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.7 mL
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reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

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